molecular formula C26H37NO4 B11683432 [(3,4-Dimethoxyphenyl)methyl]({2-[2-ethyl-4-(4-methoxyphenyl)-2-methyloxan-4-YL]ethyl})amine

[(3,4-Dimethoxyphenyl)methyl]({2-[2-ethyl-4-(4-methoxyphenyl)-2-methyloxan-4-YL]ethyl})amine

Cat. No.: B11683432
M. Wt: 427.6 g/mol
InChI Key: OCZJOJKHSMJOSE-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)methyl-2-methyloxan-4-YL]ethyl})amine is a complex organic compound characterized by its unique structure, which includes both methoxyphenyl and methyloxan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)methyl-2-methyloxan-4-YL]ethyl})amine typically involves multi-step organic reactions. The initial step often includes the formation of the methoxyphenyl group through a Friedel-Crafts alkylation reaction. Subsequent steps involve the introduction of the methyloxan group via nucleophilic substitution reactions. The final step usually includes the coupling of these intermediates under controlled conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis process. Catalysts and solvents are selected based on their ability to facilitate the reaction while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenyl)methyl-2-methyloxan-4-YL]ethyl})amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, or alcohols; often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3,4-Dimethoxyphenyl)methyl-2-methyloxan-4-YL]ethyl})amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)methyl-2-methyloxan-4-YL]ethyl})amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C26H37NO4

Molecular Weight

427.6 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-[2-ethyl-4-(4-methoxyphenyl)-2-methyloxan-4-yl]ethanamine

InChI

InChI=1S/C26H37NO4/c1-6-25(2)19-26(14-16-31-25,21-8-10-22(28-3)11-9-21)13-15-27-18-20-7-12-23(29-4)24(17-20)30-5/h7-12,17,27H,6,13-16,18-19H2,1-5H3

InChI Key

OCZJOJKHSMJOSE-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(CCO1)(CCNCC2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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